1-ethyl-N,6-diphenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
1-ETHYL-N~4~,6-DIPHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a heterocyclic compound that belongs to the pyrazolopyridine family
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-ETHYL-N~4~,6-DIPHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals under trifluoracetic acid catalysis . This method allows for the creation of a combinatorial library of tetra- and persubstituted derivatives. Additionally, structural modifications can be achieved through reductive desulfurization, hydrolysis of esters, and Suzuki coupling with aryl boronic acids .
Industrial Production Methods: Industrial production methods for this compound may involve microwave-assisted and grinding techniques, which are considered green synthesis methods. These techniques are efficient and environmentally friendly, providing high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-ETHYL-N~4~,6-DIPHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve halogenation or nitration, using reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
1-ETHYL-N~4~,6-DIPHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1-ETHYL-N~4~,6-DIPHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit tropomyosin receptor kinases (TRKs), which are associated with cell proliferation and differentiation. By inhibiting these kinases, the compound can potentially prevent the growth of cancer cells . Additionally, it may interact with other cellular proteins and enzymes, leading to various biological effects .
Comparison with Similar Compounds
Etazolate: Used for reducing anxiety and convulsions.
Tracazolate: Another anxiolytic compound.
Cartazolate: Known for its anticonvulsant properties.
Uniqueness: 1-ETHYL-N~4~,6-DIPHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE stands out due to its unique combination of substituents, which enhance its chemical stability and biological activity. Its ability to undergo various chemical modifications also makes it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C21H18N4O |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
1-ethyl-N,6-diphenylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C21H18N4O/c1-2-25-20-18(14-22-25)17(21(26)23-16-11-7-4-8-12-16)13-19(24-20)15-9-5-3-6-10-15/h3-14H,2H2,1H3,(H,23,26) |
InChI Key |
REMLJTIBCJJAGA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=N1)C(=CC(=N2)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
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